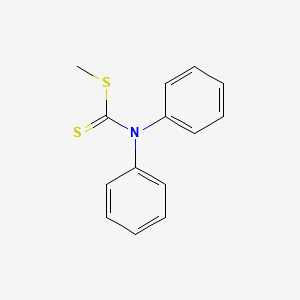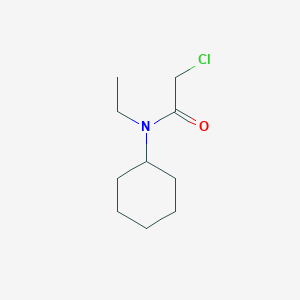![molecular formula C14H14N2 B1607556 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine CAS No. 10464-35-4](/img/structure/B1607556.png)
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine is a tricyclic amine with a seven-membered ring structure. This compound is known for its applications in various fields, including organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine typically involves the reduction of dibenzo[b,f]azepine derivatives. One common method includes the reduction of 10,11-dihydro-5H-dibenzo[b,f]azepine using lithium aluminum hydride (LiAlH4) in anhydrous ether . Another approach involves the catalytic hydrogenation of dibenzo[b,f]azepine in the presence of a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium or platinum catalysts to achieve efficient reduction of the parent compound .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine undergoes various chemical reactions, including:
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium catalyst, hydrogen gas.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine involves its interaction with various molecular targets. In pharmacological applications, it acts as a non-competitive antagonist of 5-HT3A receptors, influencing neurotransmitter release and uptake . The compound’s structure allows it to interact with specific binding sites on the receptor, modulating its activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor to the amine derivative, used in similar applications.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug, structurally related to 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine.
Desipramine: An antidepressant that shares a similar tricyclic structure.
Uniqueness
This compound is unique due to its versatile applications in both industrial and pharmacological fields. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQJTDHBAWIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385385 | |
| Record name | 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10464-35-4 | |
| Record name | 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



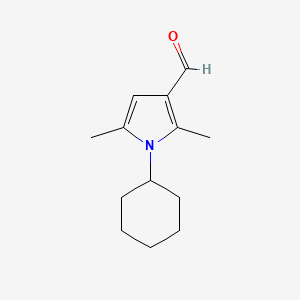


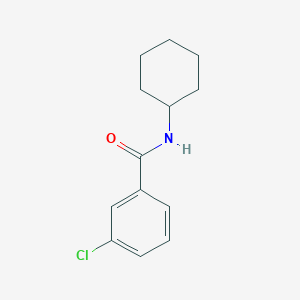
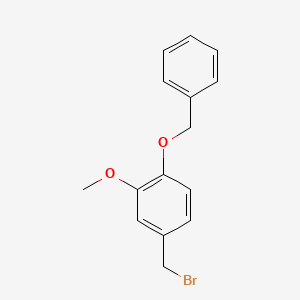

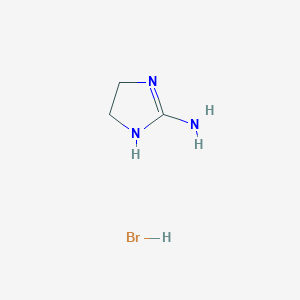

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)


